3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one
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Overview
Description
3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique arrangement of its atoms provides it with distinct chemical properties that can be exploited in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot three-component reaction involving 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and cellular processes.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Quinoline Derivatives: Known for their pharmaceutical applications, these compounds also feature a fused ring system.
Uniqueness
3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of both pyrrolo and pyridine rings. This combination provides it with distinct chemical and biological properties that are not commonly found in other heterocyclic compounds.
Properties
CAS No. |
878233-05-7 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-benzyl-2-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-10-12(9-11-5-3-2-4-6-11)14-13(17-10)7-8-16-15(14)18/h2-8,17H,9H2,1H3,(H,16,18) |
InChI Key |
LXZISLCBZNSSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CNC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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